N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
Description
“N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzodioxole ring and a benzofuran ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-2-4-14-12(9-21-16(14)6-11)7-18(20)19-13-3-5-15-17(8-13)23-10-22-15/h2-6,8-9H,7,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFWXDOUHIMYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Benzofuran Ring: This involves the cyclization of phenol derivatives with aldehydes or ketones.
Acetamide Formation: The final step involves the reaction of the benzodioxole and benzofuran intermediates with acetic anhydride or acetyl chloride under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxole and benzofuran derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It can bind to specific receptors in biological systems, influencing various physiological processes.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: It may have potential as an anti-inflammatory, anti-cancer, or anti-microbial agent.
Industry
Agriculture: The compound can be used in the development of agrochemicals.
Cosmetics: It may be used in formulations for skincare products.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It may also interact with receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-2-phenylacetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-(2-furyl)acetamide
Uniqueness
“N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” is unique due to the presence of both benzodioxole and benzofuran rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule may result in enhanced biological activity and specificity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
